molecular formula C9H11NO4 B14268063 Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- CAS No. 139884-17-6

Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-

Cat. No.: B14268063
CAS No.: 139884-17-6
M. Wt: 197.19 g/mol
InChI Key: WDAZNWDQLWNNKJ-UHFFFAOYSA-N
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Description

Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzene, where a methoxymethoxy group is attached to the benzene ring at the 1-position, and a nitro group is attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- typically involves the nitration of a suitable benzene derivative. One common method is the nitration of Benzene, 1-[(methoxymethoxy)methyl]- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Various electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The methoxymethoxy group may also influence the compound’s solubility and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-[(methoxymethoxy)methyl]-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Benzene, 1-methoxy-4-methyl-: Has a methoxy group instead of a methoxymethoxy group, leading to different chemical properties.

    Benzene, 1-methoxy-2-methyl-: The position of the methoxy group affects its reactivity and interactions.

Uniqueness

Benzene, 1-[(methoxymethoxy)methyl]-4-nitro- is unique due to the presence of both the methoxymethoxy and nitro groups, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

139884-17-6

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(methoxymethoxymethyl)-4-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-13-7-14-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3

InChI Key

WDAZNWDQLWNNKJ-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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